
3-(Prop-2-en-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a prop-2-en-1-yl group attached to the piperidine ring
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules. Piperidine derivatives are known for their pharmacological activities, including antihypertensive, antimicrobial, and anticonvulsant properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable tool for constructing diverse chemical structures.
Biological Research: this compound is used in studies investigating the biological activities of piperidine derivatives. It can be employed in assays to evaluate its effects on various biological targets.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
While the specific mechanism of action for “3-(Prop-2-en-1-yl)piperidine” is not detailed in the search results, piperine, a related piperidine alkaloid, has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties . These properties may contribute to its physiological effects in various disease conditions .
Safety and Hazards
The safety information for “3-(Prop-2-en-1-yl)piperidine” indicates that it is classified with the signal word “Danger” and is associated with hazard statements H226, H315, H318, and H335 . Precautionary measures include avoiding dust formation, ingestion, and inhalation, and using personal protective equipment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate allyl halide under basic conditions. For example, piperidine can be reacted with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate to yield this compound. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Another method involves the use of microwave irradiation to facilitate the reaction. This approach offers the advantage of shorter reaction times and higher yields. For instance, the reaction of piperidine with allyl chloride under microwave irradiation can produce this compound efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and high throughput. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted piperidine derivatives.
Cyclization: The compound can undergo cyclization reactions to form bicyclic or polycyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Cyclization: Catalysts such as acids or bases may be used to facilitate cyclization reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Cyclization: Bicyclic or polycyclic piperidine structures.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound of 3-(Prop-2-en-1-yl)piperidine, widely used in organic synthesis and medicinal chemistry.
N-Methylpiperidine: A methyl-substituted piperidine derivative with similar reactivity and applications.
N-Benzylpiperidine: A benzyl-substituted piperidine derivative used in the synthesis of pharmaceuticals and other bioactive molecules.
N-Acetylpiperidine: An acetyl-substituted piperidine derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties. This functional group allows the compound to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in medicinal chemistry further highlight its uniqueness compared to other piperidine derivatives.
Propiedades
IUPAC Name |
3-prop-2-enylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-5-3-6-9-7-8/h2,8-9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVPSHLIYFKBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260880-04-3 |
Source


|
| Record name | 3-(prop-2-en-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2876563.png)
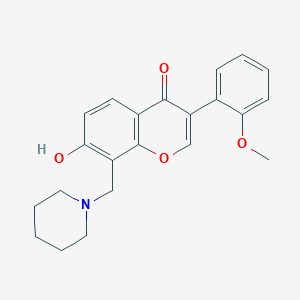
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

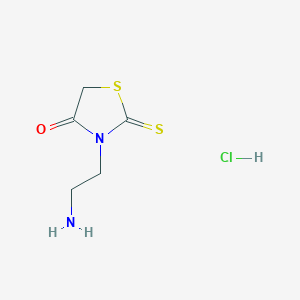
![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2876569.png)
![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
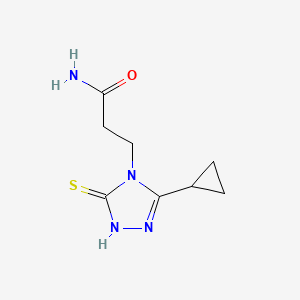
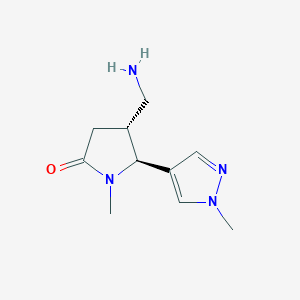
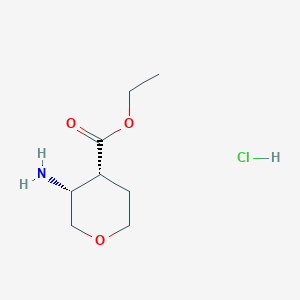
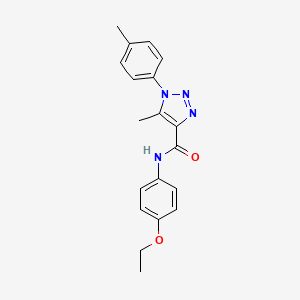

![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide](/img/structure/B2876580.png)
